molecular formula C4H8O3 B1346797 Methyl 3-hydroxypropanoate CAS No. 6149-41-3

Methyl 3-hydroxypropanoate

Cat. No.: B1346797
CAS No.: 6149-41-3
M. Wt: 104.1 g/mol
InChI Key: RVGLEPQPVDUSOJ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxypropanoate is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

This compound can be synthesized by the hydroesterification of ethylene oxide with CO in the presence of dicobalt octacarbonyl catalyst and methanol solvent . Another method involves the homogeneous catalytic hydrogenation of dimethyl malonate .


Molecular Structure Analysis

The molecular formula of this compound is C4H8O3 . The InChI code is 1S/C4H8O3/c1-7-4(6)2-3-5/h5H,2-3H2,1H3 .


Chemical Reactions Analysis

The thermolysis of this compound in m-xylene solution has been studied . The solvent effects on the thermolysis were analyzed through the SCIPCM model (MP2/6-31G(d)) and the Multiple Minima Hypersurfaces Procedure (MMH) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 104.1 . It has a density of 1.1±0.1 g/cm3, a boiling point of 180.5±0.0 °C at 760 mmHg, and a flash point of 72.6±12.6 °C .

Scientific Research Applications

Methyl Methyl 3-hydroxypropanoatepanoate has been studied extensively for its potential applications in the medical and industrial fields. In the medical field, it has been studied for its potential use as an anti-cancer drug. It has also been studied for its potential use as an anti-inflammatory agent, an antifungal agent, and an antiviral agent. In the industrial field, it has been studied for its potential use as a biodegradable plasticizer, an antioxidant, and a corrosion inhibitor.

Mechanism of Action

Target of Action

Methyl 3-hydroxypropanoate is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates the proximity between the E3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein degradation . By facilitating the degradation of specific target proteins, this compound (via PROTACs) can influence various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

It’s known that the compound is soluble in water and most organic solvents , which could influence its absorption and distribution.

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the role of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially lead to the alleviation of disease symptoms.

Advantages and Limitations for Lab Experiments

Methyl Methyl 3-hydroxypropanoatepanoate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the lab. Another advantage is that it can be used in a variety of applications such as anti-cancer, anti-inflammatory, and antifungal agents. A limitation is that it is not very stable in the presence of oxygen, so it must be kept in an anaerobic environment.

Future Directions

Methyl Methyl 3-hydroxypropanoatepanoate has many potential future directions for research. One potential direction is to explore its potential use as an anti-aging agent. Another potential direction is to explore its potential use as a biodegradable plasticizer or corrosion inhibitor. Additionally, further research could be done to explore its potential use as an antioxidant and its potential therapeutic applications in the medical field. Finally, further research could be done to explore its potential use as a metabolic intermediate in biochemical pathways.

Safety and Hazards

Methyl 3-hydroxypropanoate has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Methyl 3-hydroxypropanoate plays a crucial role in several biochemical reactions. It interacts with enzymes such as 3-hydroxypropionate dehydrogenase, which catalyzes the oxidation of 3-hydroxypropanoate to malonate semialdehyde. This interaction is essential for the metabolism of 3-hydroxypropanoate in microorganisms like Cupriavidus necator . Additionally, this compound is involved in the production of other fatty acid derivatives, making it a valuable compound in biochemical pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microorganisms, it serves as a carbon and energy source, impacting cellular growth and function . The compound’s ability to be metabolized by specific enzymes affects the overall metabolic flux within the cell, leading to changes in gene expression and cellular activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to 3-hydroxypropionate dehydrogenase, facilitating the conversion of 3-hydroxypropanoate to malonate semialdehyde . This interaction is crucial for the compound’s role in metabolic pathways. Additionally, this compound may influence enzyme activity, either inhibiting or activating specific biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can be metabolized by microorganisms over time, leading to changes in cellular function and metabolic activity . Long-term exposure to the compound may result in alterations in gene expression and enzyme activity, highlighting the importance of temporal effects in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression . Toxic or adverse effects may be observed at high doses, indicating the importance of dosage considerations in biochemical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the 3-hydroxypropanoate cycle. It interacts with enzymes such as 3-hydroxypropionate dehydrogenase and malonate semialdehyde dehydrogenase, playing a key role in the conversion of 3-hydroxypropanoate to other metabolites . These interactions affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its role in biochemical processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The localization of this compound within the cell is crucial for its role in metabolic pathways and biochemical reactions .

Properties

IUPAC Name

methyl 3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-7-4(6)2-3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGLEPQPVDUSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210454
Record name Propanoic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6149-41-3
Record name Propanoic acid, 3-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-hydroxypropanoate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Hydroxybutyrate-3-hydroxypropionate-lactate terpolymer was prepared according to the method of example 2 except that the collected cells was anaerobically cultured for 3 days in MR medium further containing 2 g/L of 4-hydroxybutyrate (4-HB), 2 g/L of 3-hydroxypropionate (3-HP), 100 mg/L of ampicillin and 30 mg/L of chloramphenicol instead of MR medium further containing g/L of 4-HB, 100 mg/L of ampicillin and 30 mg/L of chloramphenicol. —As a result of the analysis, methyl-4-hydroxybutyrate, methyl-3-hydroxypropionate and methyl-lactate were detected in E. coli Top10/pPs619C1300-CPPCT/pMCSPtbBuk transformant, which meant that new 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer [poly(4-hydroxybutyrate-co-3-hydroxypropionate-co-lactate)] was prepared by the recombinant E. Coli. 1H-NMR and GC-MSD results of the obtained 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer were shown in FIGS. 6 and 7, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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